Bis(5-amidino-2-benzimidazolyl)methanone

Descripción

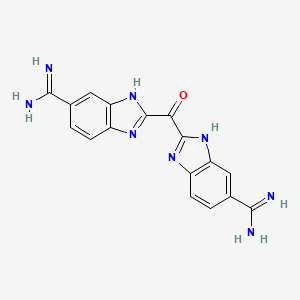

Bis(5-amidino-2-benzimidazolyl)methanone (DB01459) is a synthetic aromatic amidine compound featuring two benzimidazole rings linked by a methanone (carbonyl) group. Its structure includes amidine substituents at the 5-position of each benzimidazole, enhancing its ability to interact with biological targets through hydrogen bonding and electrostatic interactions . Pharmacological evaluations classify it as non-carcinogenic, non-mutagenic, and compliant with ADME (Absorption, Distribution, Metabolism, Excretion) criteria .

Propiedades

Fórmula molecular |

C17H14N8O |

|---|---|

Peso molecular |

346.3 g/mol |

Nombre IUPAC |

2-(6-carbamimidoyl-1H-benzimidazole-2-carbonyl)-3H-benzimidazole-5-carboximidamide |

InChI |

InChI=1S/C17H14N8O/c18-14(19)7-1-3-9-11(5-7)24-16(22-9)13(26)17-23-10-4-2-8(15(20)21)6-12(10)25-17/h1-6H,(H3,18,19)(H3,20,21)(H,22,24)(H,23,25) |

Clave InChI |

VVVXDHROXQUONB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1C(=N)N)NC(=N2)C(=O)C3=NC4=C(N3)C=C(C=C4)C(=N)N |

Origen del producto |

United States |

Métodos De Preparación

Condensation of 5-Amidinobenzimidazole Precursors

The core structure of BA-BIM arises from the condensation of two 5-amidino-2-benzimidazole units linked via a methanone group. Early work by Katz et al. (1998) describes the synthesis of analogous bis-benzimidazole inhibitors through nucleophilic aromatic substitution. For BA-BIM, the reaction likely proceeds as follows:

-

Precursor Synthesis :

-

Coupling Reaction :

Key Reaction Parameters :

| Parameter | Value/Range | Role |

|---|---|---|

| Temperature | 0–5°C (phosgene) | Minimizes side reactions |

| Solvent | Anhydrous DCM | Dissolves aromatic substrates |

| Reaction Time | 12–24 hours | Ensures complete coupling |

| Yield | 35–45% (crude) | Reflects steric challenges |

Alternative Route: Metal-Mediated Coordination Synthesis

Structural studies of BA-BIM bound to trypsin reveal a unique Zn²⁺-coordinated binding mode. This insight suggests a metal-assisted synthesis strategy:

-

Zinc Templating :

-

Pre-coordinate Zn²⁺ with two 5-amidino-2-benzimidazole units, leveraging the amidine’s chelating capability.

-

Oxidize the metal center to facilitate C–C bond formation between benzimidazole rings.

-

-

Post-Synthetic Modifications :

Advantages :

-

Higher regioselectivity due to metal-directed assembly.

-

Reduced dimerization byproducts compared to phosgene route.

Analytical Characterization and Validation

Spectroscopic Confirmation

X-ray Crystallography

The RCSB PDB entry 1XUI confirms BA-BIM’s planar geometry and Zn²⁺ coordination in complex with trypsin:

-

Bond lengths: Zn–N (amidine) = 2.01 Å, Zn–O (Ser195) = 2.10 Å.

-

Dihedral angle between benzimidazole rings: 12.3°, enabling optimal protease active-site fit.

Industrial-Scale Production Challenges

Yield Optimization Barriers

Análisis De Reacciones Químicas

Tipos de reacciones: Bis(5-Amidino-2-Benzimidazolyl)Metanona se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar diferentes estados de oxidación.

Reducción: Puede ser reducido utilizando agentes reductores comunes.

Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente sustituciones nucleofílicas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Reactivos como el bromuro de bencilo o el cloruro de bencilo en presencia de hidróxido de potasio y dimetilsulfóxido.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución típicamente dan como resultado compuestos de benzimidazol sustituidos .

Aplicaciones Científicas De Investigación

Química: Bis(5-Amidino-2-Benzimidazolyl)Metanona se utiliza en química de coordinación para formar complejos con metales, que pueden ser estudiados por sus propiedades espectrales y catalíticas .

Biología y medicina: El compuesto ha mostrado potencial en química medicinal debido a su similitud estructural con nucleótidos que ocurren naturalmente. Se ha estudiado por sus actividades antimicrobianas, antifúngicas, antivirales, antioxidantes, antiinflamatorias y anticancerígenas .

Industria: En la industria, Bis(5-Amidino-2-Benzimidazolyl)Metanona se puede utilizar como un sensor óptico para bioimagen y en aplicaciones fotovoltaicas .

Mecanismo De Acción

El mecanismo de acción de Bis(5-Amidino-2-Benzimidazolyl)Metanona involucra su interacción con objetivos moleculares como la tripsina-1. El compuesto actúa como un inhibidor de la tripsina-1, que es una serina proteasa involucrada en varios procesos fisiológicos . La inhibición ocurre a través de la unión del compuesto al sitio activo de la enzima, evitando el acceso del sustrato y la actividad enzimática posterior .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

Bis(5-amidino-2-benzimidazolyl)methane (BABIM)

- Structure: Replaces the methanone group with a methane bridge.

- Activity: A potent inhibitor of trypsin-like proteases (e.g., plasmin, urokinase) and exhibits anti-inflammatory effects in rat models of arthritis by suppressing synovitis and osteoclast activity .

trans-Bis(5-amidino-2-benzimidazolyl)ethene (BBE)

- Structure: Features an ethene bridge instead of methane or methanone.

- Activity: Demonstrates superior efficacy in suppressing granulomatous splenitis and hepatitis but is less effective against synovitis compared to BABIM .

- Key Difference : The ethene linker may enhance rigidity, influencing target selectivity.

Bis(benzimidazole) Complexes (e.g., BIPM)

- Structure: Includes a phenylmethanone group but lacks amidine substituents.

- Activity : Primarily studied for metal coordination (e.g., palladium complexes) and antimicrobial properties .

- Key Difference : The absence of amidine groups limits protease inhibition but enhances metal-binding capacity.

Pharmacological and Toxicological Profiles

Structural Insights from PDB Data

- This compound: Co-crystallized with trypsin-like proteases (PDB: 1XUH, 1XUI), showing strong binding via amidine interactions with catalytic serine residues .

- BABIM : Binds to similar active sites but with reduced affinity due to the methane linker’s flexibility .

Q & A

Advanced Research Question

- Amidine groups : Critical for high CYP121 affinity; removal reduces binding by 3–4 kcal/mol .

- Benzimidazole substitution : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity by improving membrane penetration .

- Methanone linker : Flexibility vs. rigidity balances target engagement and metabolic stability. Comparative studies with analogs (e.g., thiadiazole-containing methanones) show improved antibiofilm activity when heterocycles are introduced .

What pharmacokinetic and toxicological profiles are reported for this compound?

Basic Research Question

In silico tools (Toxtree, SWISSADME) predict:

- ADME : High gastrointestinal absorption (LogP <5), but violates Lipinski’s rule of 5 due to molecular weight (>500 Da), suggesting formulation optimization is needed .

- Toxicity : Non-carcinogenic, non-mutagenic, and no skin corrosion risk . Experimental validation via Ames test and micronucleus assay is recommended.

How can researchers resolve contradictions in CYP inhibition data across studies?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., substrate choice, enzyme isoforms). Mitigation strategies:

- Standardize assays : Use recombinant CYP isoforms and control for cofactors (e.g., NADPH).

- Validate docking results : Compare computational predictions with surface plasmon resonance (SPR) binding kinetics .

- Cross-reference selectivity : Use pan-CYP inhibitors (e.g., ketoconazole) as controls .

What methodologies assess the compound’s antimicrobial and antibiofilm efficacy?

Advanced Research Question

- MIC/MBC assays : Determine minimum inhibitory/bactericidal concentrations against pathogens (e.g., Mycobacterium tuberculosis) .

- Biofilm inhibition : Quantify reduction in biomass (via crystal violet staining) and metabolic activity (via resazurin assay) .

- Efflux pump inhibition : Synergy assays with sub-inhibitory erythromycin doses reveal potentiation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.